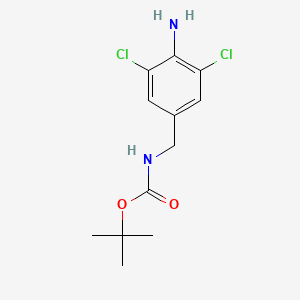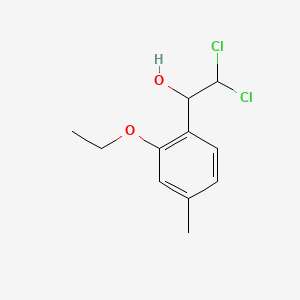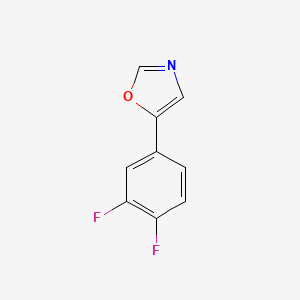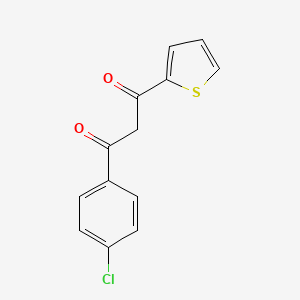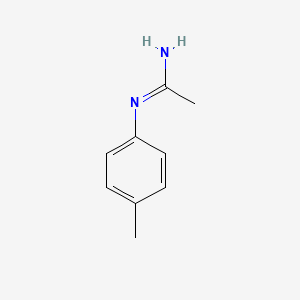
N'-(4-methylphenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-methylphenyl)ethanimidamide is an organic compound with the molecular formula C9H12N2 It is a derivative of ethanimidamide, where the hydrogen atoms on the nitrogen are replaced by a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)ethanimidamide typically involves the reaction of 4-methylbenzonitrile with ethanimidamide under specific conditions. One common method is the catalytic hydrogenation of 4-methylbenzonitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to yield N’-(4-methylphenyl)ethanimidamide .
Industrial Production Methods
Industrial production of N’-(4-methylphenyl)ethanimidamide may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanimidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzonitrile.
Reduction: Formation of 4-methylphenylamine.
Substitution: Formation of various substituted ethanimidamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-(4-methylphenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methylphenyl)ethanimidamide
- N-(4-methylphenyl)acetamide
- N-(4-methylphenyl)benzamide
Uniqueness
N’-(4-methylphenyl)ethanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its 4-methylphenyl group provides steric and electronic effects that influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
14277-01-1 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
N'-(4-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3,(H2,10,11) |
Clave InChI |
KOAHIMXJRBTBEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




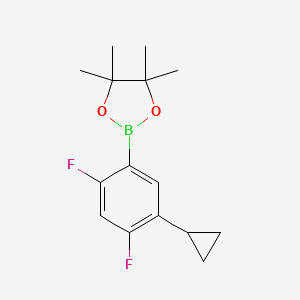
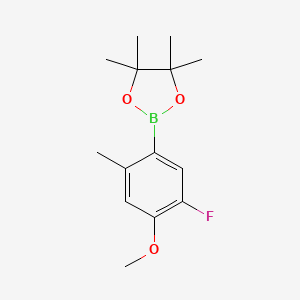
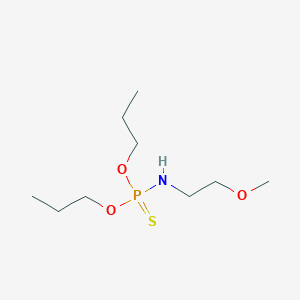

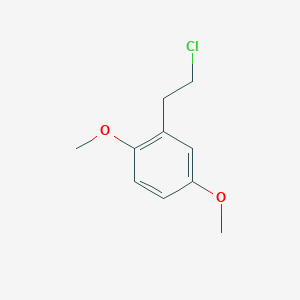
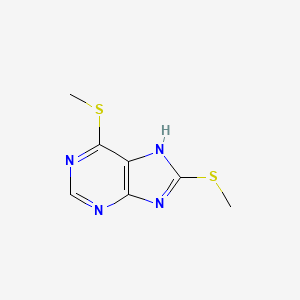
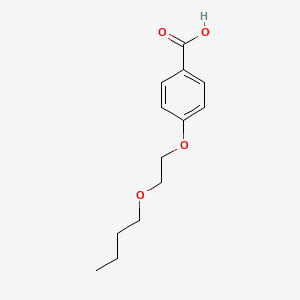
![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)
